Mitozolomide
Overview
Description
Synthesis Analysis
A new strategy for automated solid phase synthesis of an oligonucleotide conjugate of the base sensitive anti-cancer agent mitozolomide is described . Fully protected oligonucleotides were selected as base sensitive model sequences and were synthesized in 99% overall yields using a novel silyl-linked controlled-pore glass (SLCPG) solid support .Molecular Structure Analysis
Mitozolomide has a molecular formula of C7H7ClN6O2 . Its IUPAC name is 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .Chemical Reactions Analysis
Mitozolomide and its 3-alkyl congeners ring-open in aqueous sodium carbonate to form 5-(3-alkyltriazen-1-yl)imidazole-4-carboxamides .Physical And Chemical Properties Analysis
Mitozolomide has a molecular weight of 242.62 g/mol .Scientific Research Applications
Effect on Glioma Cells
Mitozolomide, in combination with X-rays, shows varied effects on glioma-derived cell lines, enhancing cytotoxicity and potentially potentiating cell killing, depending on the cell line treated. This indicates its role in radiotherapy for glioma treatment, suggesting a cell line-dependent response mechanism (Rijn et al., 2000).
Advanced Prostate Cancer Treatment
Mitozolomide has been studied for its preclinical activity in treating advanced prostate cancer. By targeting the drug to epidermal growth factor receptor (EGFR), researchers aim to enhance its potency against EGFR-overexpressing tumors, altering its toxicity profile and potentially offering a new approach to prostate cancer treatment (Fang et al., 2012).
Effectiveness Against Lewis Lung Carcinoma
In vivo studies with Mitozolomide against Lewis lung carcinoma in mice demonstrate significant efficacy, with dosage adjustments leading to increased survival time. This suggests its potential as a highly effective drug for certain cancers, providing insights into its pharmacokinetics and cellular effects (Broggini et al., 2004).
Mechanism of Action
Mitozolomide acts as a prodrug of an imidazotetrazine alkylating agent, indicating its mechanism involves DNA alkylation leading to cross-links and apoptosis induction. This biochemical pathway highlights its antineoplastic properties and provides a basis for its application in cancer treatment (Definitions, 2020).
In Vitro and In Vivo Anticancer Activity
Research on Mitozolomide's in vitro and in vivo anticancer activity against human tumor xenografts and murine tumors sheds light on its broad-spectrum efficacy. This work also evaluates its impact on human bone marrow, offering insights into its therapeutic potential and safety profile (Fiebig et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYYYPFGTSJXNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234862 | |
Record name | Mitozolomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL) | |
Record name | MITOZOLOMIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Mitozolomide | |
CAS RN |
85622-95-3 | |
Record name | Mitozolomide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85622-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mitozolomide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mitozolomide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mitozolomide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mitozolomide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MITOZOLOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3U7286V3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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